molecular formula C10H10N4O2 B2589894 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 2034429-68-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2589894
CAS No.: 2034429-68-8
M. Wt: 218.216
InChI Key: UEOVDVDSICIKMN-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone: is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Furan: The final step involves coupling the triazole-azetidine intermediate with a furan derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrotriazoles

    Substitution: Substituted azetidines

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the azetidine and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone: can be compared with other compounds that contain similar structural motifs:

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: Contains a pyrrolidine ring instead of an azetidine ring.

    (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran ring instead of a furan ring.

The uniqueness of This compound lies in its specific combination of the triazole, azetidine, and furan rings, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-4-3-11-12-14/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVDVDSICIKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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